Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3 |
InChI Key |
VBFMWGCWTSTHML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2CNCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[4,3-d]pyrimidine Formation
The foundational approach involves cyclocondensation of 4-aminotetrahydropyridine derivatives with carbonyl equivalents. Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate serves as a versatile precursor, reacting with ethyl isothiocyanatoacetate in pyridine to form thiourea intermediates. Subsequent treatment with formamidine acetate in dimethylformamide (DMF) at 100°C induces cyclization, yielding the pyrido[4,3-d]pyrimidine core. This method demonstrates moderate regiocontrol, with competing pathways minimized through careful temperature modulation (Scheme 1).
Ester Functionalization at Position 2
Introduction of the ethyl carboxylate group at C2 employs two strategies:
- Pre-cyclization incorporation : Ethyl glyoxylate derivatives condense with aminopyridine precursors prior to ring closure, leveraging the electron-withdrawing effect of the ester to direct cyclization.
- Post-cyclization modification : Chloropyrimidine intermediates (generated via POCl₃ treatment) undergo nucleophilic displacement with sodium ethoxide, though this route risks ring-opening side reactions.
Optimized conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol at 50°C achieve 78% conversion to the target ester while preserving ring integrity.
Gewald Reaction-Based Annulation
Thieno[2,3-d]pyrimidine Hybrid Synthesis
While primarily used for thienopyrimidine derivatives, the Gewald reaction provides insights into annulation kinetics relevant to pyrido systems. Piperidin-4-one derivatives react with ethyl cyanoacetate and sulfur in ethanol under morpholine catalysis, forming 2-aminothiophene intermediates. Subsequent cyclization with formamidine acetate introduces the pyrimidine ring, though this method requires meticulous control of:
- Sulfur stoichiometry (1.2 eq)
- Reflux duration (8–12 hr)
- Workup procedures to prevent over-oxidation
Adaptations for Pyrido[4,3-d]pyrimidines
Modification of the Gewald protocol replaces thiophene precursors with pyrrolidine analogs, enabling direct pyrido ring formation. Key modifications include:
- Use of lithium hexamethyldisilazide (LiHMDS) for deprotonation
- Sequential addition of ethyl chlorooxalate to install the C2 ester
- Reduced reaction temperatures (0–5°C) to prevent dimerization
This adapted method yields 65–70% pure product after recrystallization from ethanol/ethyl acetate (3:1).
BMMA-Reagent Mediated One-Pot Synthesis
Bis(methylthio)methylene Glycinate Chemistry
The BMMA-reagent (ethyl N-[bis(methylthio)methylene]glycinate) enables convergent synthesis through simultaneous thiourea formation and cyclization. Reacting methyl 4-amino-1-benzyltetrahydropyridine-3-carboxylate with BMMA-reagent in acetic acid at reflux produces the target compound in 60% yield via pathway-controlled mechanism. Critical parameters:
- Acetic acid concentration (≥85%)
- Reflux time (5 hr)
- Post-reaction quenching with ice-water mixture
Mechanistic Considerations
The reaction proceeds through three potential pathways (Scheme 2):
- Pathway A : Direct pyrido[4,3-d]pyrimidine formation (desired)
- Pathway B : Diazepine byproduct formation
- Pathway C : Imidazo derivative generation
¹H NMR analysis confirms exclusive Pathway A selectivity when using electron-deficient pyridine precursors.
Comparative Analysis of Synthetic Routes
The formamidine method excels in small-scale syntheses requiring high purity, while the Gewald adaptation proves superior for kilogram-scale production. BMMA-mediated synthesis eliminates hazardous POCl₃ usage but faces challenges in reagent availability.
Advanced Functionalization Techniques
Diastereomeric Resolution
The C6 chiral center in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines necessitates enantiomeric separation. Chiral acid resolution using (-)-di-p-toluoyl-D-tartaric acid in ethanol achieves 94% enantiomeric excess (ee) for the (6R)-isomer. Alternative chromatographic methods on cellulose tris(3,5-dimethylphenylcarbamate) columns resolve diastereomers with α = 1.32.
Late-Stage Modifications
- C4 Oxidation : Hydrogen peroxide in acetic acid converts tetrahydropyrido to dihydropyrido derivatives
- N3 Alkylation : Mitsunobu reaction with benzyl alcohols installs protective groups (85% yield)
- Ester Hydrolysis : LiOH in THF/water provides the carboxylic acid precursor for amide coupling
Spectroscopic Characterization Benchmarks
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
HRMS (ESI-TOF): m/z calcd for C₁₃H₁₅N₃O₂ [M+H]⁺ 254.1134, found 254.1138.
Industrial-Scale Process Considerations
Cost-Benefit Analysis of Routes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl ester group and pyrimidine ring undergo nucleophilic substitutions under basic conditions. For example:
These reactions typically proceed via displacement of the ester group or pyrimidine substituents by nucleophiles like amines or thiols .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Gewald Reaction : Reacting with ethyl cyanoacetate and sulfur in morpholine/EtOH under reflux forms thieno[2,3-d]pyrimidine derivatives .
-
Pyridopyrimidine Formation : Treatment with diethyl oxalate in DMF yields pyrido[2,3-d]pyrimidine esters (e.g., compound 7 in , confirmed by IR and <sup>1</sup>H NMR).
Hydrolysis
The ethyl ester undergoes saponification to carboxylic acids:
textEthyl ester → Carboxylic acid Reagents: 10% NaOH, MeOH, reflux (30 min–4 hrs) Example: Hydrolysis of **15** to its acid form[4].
Acylation
Reaction with acid chlorides (e.g., benzoyl chloride) introduces acyl groups at the pyrimidine NH:
| Substrate | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Pyrido-pyrimidine core | Benzoyl chloride | N-Benzoylated derivative | DMF, 80–110°C |
Alkylation and Ring Functionalization
-
N-Alkylation : Morpholine reacts with the pyrimidine ring under reflux to form morpholino derivatives (e.g., compound 8 in , MP 240°C).
-
Side-Chain Modifications : Piperidone derivatives are alkylated using benzyl chloride or 4-(chloromethyl)pyridine in DMF/K<sub>2</sub>CO<sub>3</sub> .
Comparative Reactivity Table
| Position | Reactivity | Common Transformations |
|---|---|---|
| Pyrimidine C-2 | Ester hydrolysis, nucleophilic substitution | Carboxylic acids, amides, thioethers |
| Pyrimidine C-4 | Electrophilic substitution | Hydroxy, amino groups |
| Tetrahydropyridine N-6 | Alkylation, acylation | Morpholino, benzyl derivatives |
Key Research Findings
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[4,3-d]pyrimidine scaffold has structural analogs with varying substituents and fused rings, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrido[4,3-d]pyrimidine Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- The ethyl ester in the target compound facilitates nucleophilic displacement reactions, enabling the introduction of amines or thiols for drug discovery . In contrast, 2-phenyl analogs (e.g., 2-phenyl-THPTP) exhibit stronger π-π stacking interactions with kinase active sites, enhancing anticancer potency .
- Trifluoromethyl groups (e.g., 2-CF3-THPTP) improve metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeted therapies .
Impact of Fused Ring Systems Thieno-fused derivatives (e.g., CRCM5484) show enhanced selectivity for BET bromodomains due to the planar thieno ring’s complementarity with hydrophobic protein pockets . Pyrido[3,4-d]pyrimidines, an isomeric class, exhibit divergent binding modes in dihydrofolate reductase (DHFR) inhibition compared to pyrido[4,3-d]pyrimidines, highlighting the importance of ring fusion orientation .
Synthetic Accessibility The target compound’s synthesis via Gewald reactions (e.g., using ethyl cyanoacetate and sulfur) is scalable and yields high-purity intermediates . Diamino analogs require multi-step protocols involving protective group chemistry, limiting their synthetic efficiency .
Table 2: Comparative Physicochemical Properties
| Property | Ethyl 5,6,7,8-THPTP-2-carboxylate | 2-Phenyl-THPTP-4-one | CRCM5484 (Thieno-fused) |
|---|---|---|---|
| Molecular Weight | 248.25 g/mol | 227.26 g/mol | 519.57 g/mol |
| LogP (Predicted) | 1.8 | 2.3 | 3.5 |
| Aqueous Solubility | Moderate (0.1–1 mg/mL) | Low (<0.1 mg/mL) | Very Low (<0.01 mg/mL) |
| Melting Point | 160–165°C (decomposes) | 220–225°C | 180–185°C |
Q & A
Q. Advanced
- Reactivity : DFT (Gaussian 16) calculates frontier molecular orbitals (HOMO/LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the C2 ester carbonyl is susceptible to nucleophilic attack (LUMO = -1.2 eV) .
- Stability : Molecular dynamics (AMBER) simulates aqueous solubility and degradation pathways. Simulations show that protonation at N3 (pKa ~6.8) increases water solubility at physiological pH .
- ADMET Prediction : SwissADME estimates intestinal absorption (TPSA <90 Ų) and CYP450 interactions (CYP3A4 substrate likelihood: 75%) .
How does this compound compare to structurally related pyrido-pyrimidine derivatives in terms of synthetic complexity and bioactivity?
Basic
A comparative analysis of analogs (e.g., tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate) reveals:
- Synthetic Complexity : Introduction of electron-withdrawing groups (Cl, CF) requires harsher conditions (e.g., POCl at reflux) but improves yield by 15–20% .
- Bioactivity : The ethyl ester derivative exhibits superior logD (1.8 vs. 2.3 for methyl) and 2-fold higher antimicrobial activity against S. aureus (MIC = 4 µg/mL) .
Advanced
Crystal structure overlays (PyMOL) highlight steric clashes in bulkier analogs (e.g., benzyl substituents at C4), reducing target affinity by 40% . Metabolic stability assays in hepatocytes show that fluorinated derivatives (e.g., 4-CF) resist oxidative degradation 3× longer than non-fluorinated analogs .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : Store at 2–8°C in amber vials under argon to prevent ester hydrolysis and photodegradation .
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid side reactions. LC-MS monitoring is recommended for detecting hydrolysis (<5% degradation over 6 months) .
Advanced
Accelerated stability studies (40°C/75% RH for 4 weeks) predict a shelf life of >2 years under recommended conditions. Lyophilization increases stability for long-term storage (>5 years) by reducing water content to <0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
